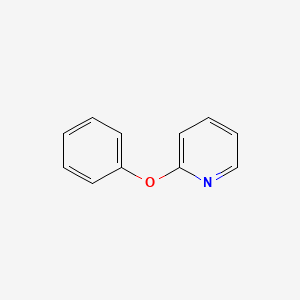

2-フェノキシピリジン

概要

説明

2-Phenoxypyridine is a chemical compound with the molecular formula C11H9NO . It has a molecular weight of 171.2 .

Synthesis Analysis

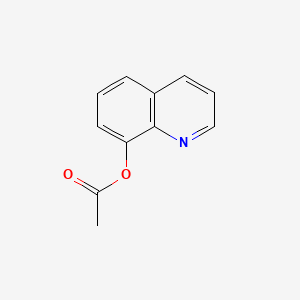

An efficient synthesis of 2-Phenoxypyridine derivatives has been reported using aryne chemistry . The starting materials used are quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one, and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This synthetic methodology provides a new environmentally benign way for the preparation of several unnatural series of 2-Phenoxypyridine compounds with high yields and broad substrate scope .Molecular Structure Analysis

The molecular structure of 2-Phenoxypyridine is analyzed using various techniques such as MD Topology, NMR, and X-Ray . The InChI code for 2-Phenoxypyridine is 1S/C11H9NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H .Chemical Reactions Analysis

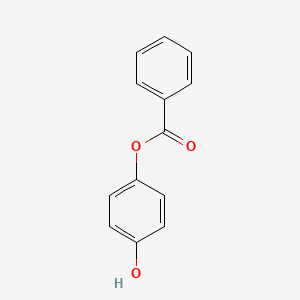

2-Phenoxypyridine participates in various chemical reactions. For instance, a Pd (II)-catalyzed oxidative alkoxycarbonylation of phenol derivatives with atmospheric pressure of CO–O2 and alcohols has been achieved . This reaction provides an efficient strategy for the synthesis of carboxylic esters and can be applied to the late-stage modification of complex molecules .Physical And Chemical Properties Analysis

2-Phenoxypyridine is a solid substance stored at room temperature .科学的研究の応用

農薬と除草剤

フェノキシピリジンは、新規農薬開発のための活性足場として機能します。ジアリールエーテルとのバイオアイソスターの関係により、魅力的な選択肢となっています。研究者たちは、フェノキシピリジン含有化合物の生物活性、構造活性相関、および作用機序を探求してきました。 これらの取り組みは、リード化合物を発見し、効果的な農薬を開発することを目的としています .

選択的除草活性

クロジナホップ・プロパルギルとメタミフォプを基に合成された化合物4は、単子葉雑草に対して高い選択的除草活性を示しました。 これは、フェノキシピリジン誘導体が雑草防除における可能性を示唆しています .

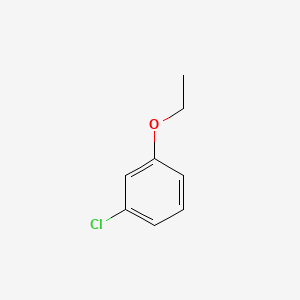

農薬と生物活性

ピリジンは、窒素含有複素環であり、農薬において重要な役割を果たしています。フェノキシピリジン誘導体は、ベンゼン環と比較して疎水性を高めており、溶解性と生物学的利用能が向上しています。 ベンゼンをピリジン環に置換することで、π-πスタッキング相互作用と全体的な生物活性を高めることができます .

誘導体の合成

研究者たちは、キナゾリン-4(3H)-オン、キノキサリン-2(1H)-オン、およびピリジン-2(1H)-オンなどの出発物質から、2-フェノキシピリジン誘導体を効率的に合成しました。 これらの誘導体は、さまざまな用途に期待されています .

市販農薬

フェノキシピリジンベースの構造は、市販農薬に広く見られます。研究の図1は、この足場を含む農薬のいくつかの例を示しています。 これらの化合物は、害虫防除と作物保護に大きく貢献しています .

生物学的利用能の最適化

フェノキシピリジンのイオン化可能な極性芳香族性質は、溶解性と生物学的利用能を高めることができます。 研究者たちは、さまざまな用途のためのリード化合物の最適化におけるその可能性を探求し続けています .

要約すると、フェノキシピリジンのユニークな特性は、農薬開発、除草活性、およびその他の農薬用途において貴重な足場となっています。 その汎用性とジアリールエーテルとのバイオアイソスターの関係は、将来の研究とイノベーションのためのエキサイティングな道を開きます . 🌱🔬

作用機序

Target of Action

It’s known that phenoxypyridine, a bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . It’s also been used in the molecular structure of pesticides .

Mode of Action

It’s known that phenoxypyridine has different properties from diaryl ethers . It’s been suggested that replacing the benzene ring with a pyridine ring can usually increase the π-π stacking probability of the target molecule and improve the biological activity .

Biochemical Pathways

It’s been reported that a pd (ii)-catalyzed oxidative alkoxycarbonylation of phenol derivatives with atmospheric pressure of co–o2 and alcohols has been achieved . This reaction provides an efficient strategy for the synthesis of carboxylic esters and can be applied to the late-stage modification of complex molecules .

Pharmacokinetics

It’s known that diaryl ether, an important active fragment in pesticide molecules, has good lipid solubility, metabolic stability, cell membrane penetration, and sufficient molecular flexibility . These properties can improve biological activity and photostability .

Result of Action

It’s known that phenoxypyridine has been widely introduced into bioactive molecules as an active scaffold .

Action Environment

It’s known that phenoxypyridine has different properties from diaryl ethers , which might suggest its action could be influenced by environmental factors.

Safety and Hazards

The safety data sheet for 2-Phenoxypyridine indicates that it should be handled with care to avoid direct contact . It should be used in a well-ventilated area and not handled in a confined space . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult .

特性

IUPAC Name |

2-phenoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAAWTRWNWSLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197300 | |

| Record name | Phenyl 2-pyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4783-68-0 | |

| Record name | 2-Phenoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4783-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl 2-pyridyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004783680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4783-68-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl 2-pyridyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 2-pyridyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

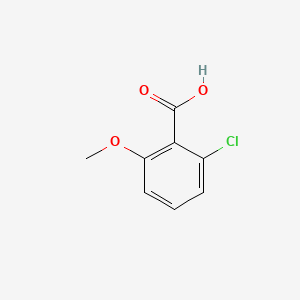

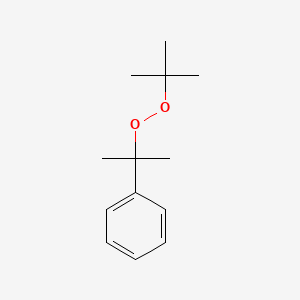

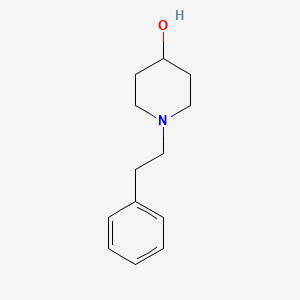

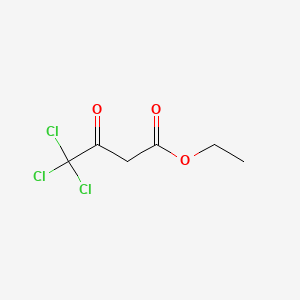

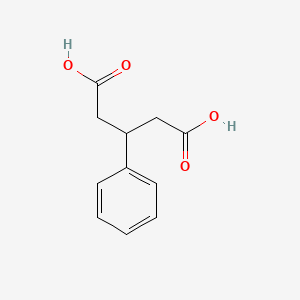

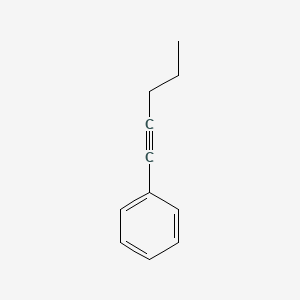

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Phenoxypyridine?

A1: 2-Phenoxypyridine has a molecular formula of C11H9NO and a molecular weight of 171.20 g/mol.

Q2: How is the conformation of 2-phenoxypyridine determined?

A2: Both experimental and computational methods are employed to determine the conformation of 2-phenoxypyridine. Spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, provide insights into the molecule's structure and dynamics. Additionally, ab initio molecular orbital calculations and conformational analysis tools can predict the preferred conformation based on energy minimization principles. []

Q3: What are the characteristic spectral features of 2-phenoxypyridine?

A3: 2-Phenoxypyridine exhibits distinct absorption bands in the ultraviolet (UV) and infrared (IR) regions, which are characteristic of its molecular structure. These spectral features arise from electronic transitions and vibrational modes within the molecule and can be used for identification and characterization. For example, the 1La band observed in the UV spectrum is attributed to specific electronic transitions within the molecule. []

Q4: What are the common synthetic applications of 2-phenoxypyridines?

A4: 2-Phenoxypyridines serve as valuable starting materials and intermediates in various organic transformations. Their reactivity stems from the presence of the ether linkage and the pyridine ring. One notable application is their use as directing groups in metal-catalyzed C–H functionalization reactions. These reactions allow for the introduction of various functional groups at specific positions on the aromatic ring, expanding the synthetic versatility of 2-phenoxypyridines. [, , , , , , , , , , , ]

Q5: Can you provide examples of metal-catalyzed reactions involving 2-phenoxypyridines?

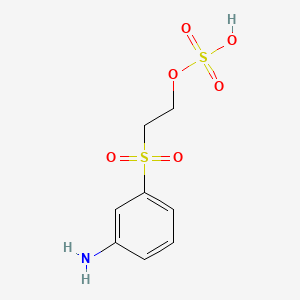

A5: Certainly! 2-Phenoxypyridines have been successfully employed in palladium-catalyzed direct ortho-arylation reactions with aldehydes to produce aryl ketones. [] These compounds can also undergo palladium-catalyzed oxidative alkoxycarbonylation with carbon monoxide (CO) and alcohols, yielding carboxylic esters. [] Additionally, iridium-catalyzed C–H amidation reactions using sulfonyl azides as the nitrogen source provide access to ortho-hydroxyanilines. [] These reactions highlight the versatility of 2-phenoxypyridines in constructing diverse molecular scaffolds.

Q6: What is the role of 2-phenoxypyridine in these catalytic reactions?

A6: In these reactions, 2-phenoxypyridine often functions as a directing group. It coordinates to the metal catalyst, bringing it into close proximity to the C-H bond targeted for functionalization. This coordination enhances the reactivity of the C-H bond and enables selective modification at the desired position. [, , ]

Q7: How is computational chemistry used in the study of 2-phenoxypyridines?

A7: Computational chemistry plays a crucial role in understanding the properties and reactivity of 2-phenoxypyridines. Density functional theory (DFT) calculations provide insights into electronic structures, bond strengths, and molecular geometries. These calculations aid in rationalizing experimental observations, predicting reaction pathways, and designing novel derivatives with tailored properties. []

Q8: How does the structure of 2-phenoxypyridine influence its activity?

A8: The structure of 2-phenoxypyridine significantly impacts its activity. Modifying the substituents on the phenyl ring or the pyridine ring can alter its electronic properties, steric hindrance, and overall molecular geometry. These modifications, in turn, affect its binding affinity to targets, metabolic stability, and other pharmacological properties. Structure-activity relationship (SAR) studies aim to elucidate these relationships and guide the design of more potent and selective derivatives. For example, researchers discovered that incorporating a bulky tert-butyl group at the 2-position of the phenoxy ring in a series of 2-(phenoxypyridine)-3-phenylureas enhanced their potency as P2Y1 antagonists. []

Q9: What are some of the reported biological activities of 2-phenoxypyridines?

A9: 2-Phenoxypyridine derivatives have shown a diverse range of biological activities. Some exhibit herbicidal properties, inhibiting the growth of certain plants. [, , ] Others have been identified as potential therapeutic agents, targeting specific receptors or enzymes. For example, researchers have explored their potential as lipoxygenase inhibitors, which could have applications in treating inflammation and other related conditions. [] Furthermore, some 2-phenoxypyridines have demonstrated activity as c-Jun N-terminal kinase (JNK) inhibitors, suggesting their potential in treating cancer and inflammatory diseases. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。